5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2-chloro-4-ethoxyphenyl group and an aldehyde functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-chloro-4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with specific receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone: Similar structure but with an iodine atom instead of a pyrazole ring.
(2-Chloro-4-ethoxyphenyl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H11ClN2O2 |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-9-3-4-10(11(13)5-9)12-8(7-16)6-14-15-12/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
PZCBGGMIUSHGAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C=O)Cl |
Origin of Product |
United States |
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